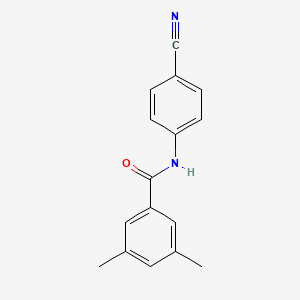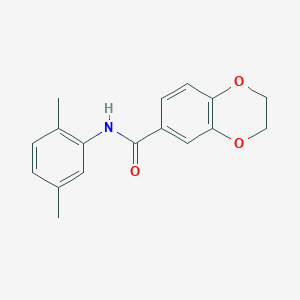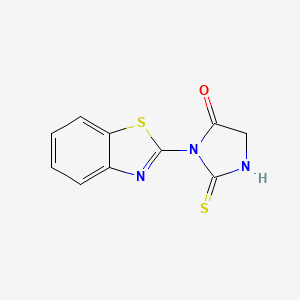
N-(4-cyanophenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-3,5-dimethylbenzamide (referred to as CNB or compound 1) is a small molecule that has gained considerable attention in the scientific community due to its potential applications in drug discovery. CNB is a member of the benzamide family of compounds, which have been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Wirkmechanismus
The mechanism of action of CNB is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways that are involved in cell growth and survival. One study suggested that CNB may inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival. Another study suggested that CNB may inhibit the activity of the proteasome, which is responsible for degrading proteins in cells.
Biochemical and Physiological Effects
In addition to its anti-tumor properties, CNB has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to have anti-viral effects by inhibiting the replication of certain viruses, including HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CNB is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying its biological effects. However, one limitation of CNB is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on CNB. One area of interest is the development of analogs of CNB with improved potency and selectivity for specific targets. Another area of interest is the use of CNB in combination with other drugs or therapies to enhance its anti-tumor effects. Finally, further studies are needed to better understand the mechanism of action of CNB and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, N-(4-cyanophenyl)-3,5-dimethylbenzamide is a small molecule with potential applications in drug discovery. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral effects, and has been studied extensively for its potential use as a therapeutic agent. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of CNB has been described in several publications. One of the most commonly used methods involves the reaction of 4-cyanobenzoyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CNB. Other methods for synthesizing CNB have also been reported, including the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
CNB has been studied extensively for its potential use as a therapeutic agent. In particular, it has been investigated for its anti-tumor properties. Several studies have shown that CNB can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-12(2)9-14(8-11)16(19)18-15-5-3-13(10-17)4-6-15/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTBNJTVHJFOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358734 |
Source


|
| Record name | N-(4-cyanophenyl)-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
700850-49-3 |
Source


|
| Record name | N-(4-cyanophenyl)-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(methylthio)-1-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B5813281.png)
![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5813297.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5813308.png)
![3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide](/img/structure/B5813310.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5813343.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813353.png)
![3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)

